molecular formula C8H14ClN3 B1386741 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 635712-89-9

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B1386741
M. Wt: 187.67 g/mol
InChI Key: GZEBVCQRCXEFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride, or 4,5,6,7-THPP-HCl, is a synthetic compound used in scientific research. It is a derivative of the pyrazolo[4,3-c]pyridine ring system and is used as a ligand for binding to proteins, particularly G-protein coupled receptors (GPCRs). 4,5,6,7-THPP-HCl has been studied for its potential applications in a variety of fields, including pharmacology, toxicology, and biochemistry.

Scientific Research Applications

4,5,6,7-THPP-HCl has been studied for its potential applications in a variety of scientific fields. It has been used in pharmacology to study the binding affinity of 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride, as well as the effects of various drugs on 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride. In toxicology, 4,5,6,7-THPP-HCl has been used to study the effects of various environmental toxins on 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride. In biochemistry, 4,5,6,7-THPP-HCl has been used to study the structure and function of various proteins, including 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride.

Mechanism Of Action

4,5,6,7-THPP-HCl acts as a ligand for 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride. It binds to the receptor and activates it, triggering a signal transduction cascade that leads to a physiological response. This response can be either excitatory or inhibitory, depending on the type of GPCR that is being activated.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,5,6,7-THPP-HCl depend on the type of GPCR that it is binding to. For example, when binding to an opioid receptor, 4,5,6,7-THPP-HCl can produce analgesic effects. When binding to a dopamine receptor, it can produce effects related to reward and motivation.

Advantages And Limitations For Lab Experiments

The use of 4,5,6,7-THPP-HCl in laboratory experiments has several advantages. It is a relatively inexpensive compound, and the synthesis methods are straightforward and efficient. Additionally, 4,5,6,7-THPP-HCl is highly selective for 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride, making it a useful tool for studying the structure and function of these proteins.
However, there are also some limitations to using 4,5,6,7-THPP-HCl in laboratory experiments. It is not a very potent ligand, and it can be difficult to obtain a sufficient concentration of the compound for experiments. Additionally, the compound is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for 4,5,6,7-THPP-HCl. One potential direction is the development of more potent derivatives of the compound. This could be achieved by using chemical modifications to increase the binding affinity of the compound. Another potential direction is the development of more stable derivatives of the compound. This could be achieved by using chemical modifications to increase the stability of the compound. Additionally, 4,5,6,7-THPP-HCl could be used to study other types of proteins, such as ion channels and enzymes. Finally, 4,5,6,7-THPP-HCl could be used in drug discovery and development, as it could be used to identify new targets for drug development, as well as to study the effects of existing drugs.

properties

IUPAC Name

7,7-dimethyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-8(2)5-9-3-6-4-10-11-7(6)8;/h4,9H,3,5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEBVCQRCXEFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1NN=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656806
Record name 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride

CAS RN

1194374-10-1, 635712-89-9
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-7,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride

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